2-Amino-4'-methoxyacetophenone
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4'-methoxyacetophenone and its derivatives often involves multi-step chemical reactions, including Williamson etherification, Smiles rearrangement, and hydrolysis reactions. For example, 4-Aminoacetophenone can be synthesized from 4-hydroxyacetophenone and 2-bromo-2-methylpropanamide, yielding a 52.1% result under specific conditions (H. Chun, 2013).
Molecular Structure Analysis
The molecular structure of 2-Amino-4'-methoxyacetophenone has been studied using various techniques, including vibrational NMR and quantum chemical methods. These studies provide insight into the compound's stable geometry, structural parameters, thermodynamic properties, and vibrational frequencies. The effects of substituents on the benzene ring and the theoretical vs. experimental vibrational frequencies offer deep insights into the compound's molecular structure (V. Arjunan et al., 2014).
Chemical Reactions and Properties
2-Amino-4'-methoxyacetophenone participates in a variety of chemical reactions, including C-H/N-H coupling, which is crucial for synthesizing complex organic molecules like isatins. This process involves a C(sp3)-H oxidation followed by intramolecular C-N bond formation through simple electrochemical oxidation (Pengcheng Qian et al., 2017).
Physical Properties Analysis
The physical properties of 2-Amino-4'-methoxyacetophenone derivatives, such as crystal structure and mesomorphic behavior, have been explored. Studies reveal the crystal packing stabilized by weak hydrogen bonds and π-π interactions, contributing to the compound's physical state and stability (Basab Chattopadhyay et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity and selectivity descriptors like chemical hardness, potential, softness, electrophilicity, and nucleophilicity, are crucial for understanding 2-Amino-4'-methoxyacetophenone's behavior in various chemical environments. These properties are determined through quantum chemical methods, providing insights into the compound's electron density and electrostatic potential (V. Arjunan et al., 2014).
Scientific Research Applications
1. Spectroscopic Analysis and Structure-Activity Relation Studies
2-Amino-4'-methoxyacetophenone has been studied for its molecular structure and properties. A research by Arjunan et al. (2014) involved the optimization of the geometry of a similar compound, 2-hydroxy-4-methoxyacetophenone, using density functional theory. The study provided insights into structural parameters, thermodynamic properties, and vibrational frequencies. It also examined the effects of substituents on the benzene ring and performed a detailed analysis of vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts (Arjunan et al., 2014).
2. Analytical Applications in Wine Testing
Horlacher and Schwack (2016) developed a method for determining 2-Aminoacetophenone in wine, a compound closely related to 2-Amino-4'-methoxyacetophenone. They used high-performance thin-layer chromatography with fluorescence detection. The method demonstrated high sensitivity and selectivity for detecting low levels of 2-Aminoacetophenone in wine, highlighting potential applications in quality control and food safety (Horlacher & Schwack, 2016).
3. Application in Synthesis of Pharmaceutical Intermediates
4. Photopolymerization Processes
Research by Guillaneuf et al. (2010) explored the use of a compound similar to 2-Amino-4'-methoxyacetophenone in nitroxide-mediated photopolymerization processes. The study provided insights into the photophysical and photochemical properties of the compound and its potential applications in polymer science (Guillaneuf et al., 2010).
5. Role as a Phytoalexin in Plant Defense
Kokubun et al. (1994) identified a compound, 2′,6′-dihydroxy-4′-methoxyacetophenone, as a phytoalexin produced in the roots of Sanguisorba minor in response to fungal inoculation or UV light irradiation. This demonstrates the role of similar compounds in plant defense mechanisms (Kokubun et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-1-(4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYAWQABGNEMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328649 | |
Record name | 2-Amino-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4'-methoxyacetophenone | |
CAS RN |
40513-43-7 | |
Record name | 2-Amino-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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